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Compound of Interest

Compound Name: 1,3,5-Tris(4-nitrophenyl)benzene

Cat. No.: B1636164

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1,3,5-Tris(4-nitrophenyl)benzene, a
pivotal compound in biochemical research and materials science. This document details its
chemical properties, synthesis, and key applications, supported by experimental data and
procedural outlines.

Nomenclature and Chemical Identity

The formal IUPAC name for the compound is 1,3,5-Tris(4-nitrophenyl)benzene[1]. It is a
symmetrical aromatic compound characterized by a central benzene ring substituted with three
4-nitrophenyl groups at the 1, 3, and 5 positions.
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Identifier Value

IUPAC Name 1,3,5-Tris(4-nitrophenyl)benzene[1][2]
CAS Number 29102-61-2[2][3]

Molecular Formula C24H15N306[2][3]

Molecular Weight 441.39 g/mol [3]

InChl Key GCIMOUZZEAVLLT-UHFFFAOYSA-N[1]

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C
=C3)--INVALID-LINK--[0-])C4=CC=C(C=C4)--
INVALID-LINK--[O-])--INVALID-LINK--[O-][1]

Physicochemical and Spectroscopic Data

The compound's properties are well-documented, making it a reliable building block in various

synthetic applications.

ble 2.1: Physicochemical .

Property Value Source
Appearance White to Yellow/Brown Solid [31[4]
Melting Point 151-152 °C [4]
Storage Temperature 2-8°C [3]
Topological Polar Surface Area  137.46 A2 [1][5]

Table 2.2: Spectroscopic Data
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Technique Data

Vmax= 3043 (aromatic C-H), 1595 (aromatic
*ET-IR (KBr, cm™1) ** C=C), 1489 (aromatic C=C), 1379 (nitro group
N-O stretch)[2][4]

0=7.70 (s, 3H), 7.62 (d, J=8.2 Hz, 6H), 7.56 (d,

1H NMR (CDClIs, 500 MHz) J=8.1 Hz, 6H)[4]
=8. Z,

13C NMR (CDCls, 125 MHz) 5=141.6,139.7, 132.1, 128.9, 125.0, 122.3[4]

Experimental Protocols

Detailed methodologies for the synthesis and subsequent reduction of 1,3,5-Tris(4-
nitrophenyl)benzene are provided below.

Synthesis via Acid-Catalyzed Cyclotrimerization

The most common route for synthesizing 1,3,5-Tris(4-nitrophenyl)benzene is the acid-
catalyzed cyclotrimerization of 4-nitroacetophenone[2][6]. This process involves the self-
condensation of three ketone molecules.

Protocol:

A mixture of 4-nitroacetophenone (10 g, 60.5 mmol) and trifluoromethanesulfonic acid (triflic
acid, 400 L) is prepared in toluene (40 mL).

e The reaction mixture is heated to reflux for 48 hours[2].
e Progress is monitored via Thin-Layer Chromatography (TLC).
» Upon completion, the mixture is cooled, and the resulting precipitate is collected.

e The solid is washed and dried to yield the final product.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/de/product/b1636164
https://www.rsc.org/suppdata/ra/c4/c4ra11216d/c4ra11216d1.pdf
https://www.rsc.org/suppdata/ra/c4/c4ra11216d/c4ra11216d1.pdf
https://www.rsc.org/suppdata/ra/c4/c4ra11216d/c4ra11216d1.pdf
https://www.benchchem.com/product/b1636164?utm_src=pdf-body
https://www.benchchem.com/product/b1636164?utm_src=pdf-body
https://www.benchchem.com/product/b1636164?utm_src=pdf-body
https://www.benchchem.com/de/product/b1636164
https://pubs.rsc.org/en/content/articlehtml/2020/dt/d0dt02948c
https://www.benchchem.com/de/product/b1636164
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1636164?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Synthesis Workflow
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Caption: Synthesis workflow for 1,3,5-Tris(4-nitrophenyl)benzene.

Reduction to 1,3,5-Tris(4-aminophenyl)benzene (TAPB)

The nitro groups of the title compound can be efficiently reduced to form 1,3,5-Tris(4-

aminophenyl)benzene (TAPB), a valuable monomer in polymer chemistry.

Protocol:
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o A mixture of 1,3,5-Tris(4-nitrophenyl)benzene (3 g, 6.80 mmol) and 10 wt. % Palladium on
carbon (600 mg) is suspended in ethanol (60 mL)[2].

¢ The mixture is heated to reflux, and hydrazine hydrate (9 mL) is added dropwise|[2].

e The reaction is refluxed overnight[2].

o After completion, the hot reaction mixture is filtered through celite to remove the catalyst.
o The filtrate is cooled to -24°C for 3 hours to induce precipitation.

« The bright-yellow solid precipitate (TAPB) is collected by filtration, washed with cold ethanol
(10 mL), and dried in air for 24 hours. This method typically yields the product in high purity
(87% yield)[2].

Catalyst: Pd/C
Reducing Agent: Hydrazine Hydrate
Solvent: Ethanol
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Caption: Reaction pathway for the reduction of TNPB to TAPB.

Key Applications
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The unique structure of 1,3,5-Tris(4-nitrophenyl)benzene makes it a versatile molecule for
both therapeutic and materials science applications.

Biochemical Research: Inhibition of Amyloid Fibril
Formation

In the field of drug development, 1,3,5-Tris(4-nitrophenyl)benzene serves as a potent inhibitor
of amyloid fibril formation, a pathological hallmark of neurodegenerative diseases like
Alzheimer's and Parkinson's.[2] The mechanism involves the competitive interaction of its
triphenylbenzene core with aromatic residues in amyloidogenic proteins, such as hen egg white
lysozyme (HEWL).[2] This interaction disrupts the self-assembly process that leads to the
formation of toxic oligomers and fibrils.[2] The electron-withdrawing nature of the para-nitro
groups enhances this inhibitory effect compared to derivatives with electron-donating groups.[2]
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Caption: Mechanism of amyloid fibril inhibition.

Materials Science: Precursor for Porous Materials

1,3,5-Tris(4-nitrophenyl)benzene is a critical precursor for creating nitrogen-doped
microporous carbon materials (N-MCs).[2] When reacted with nitrogen-rich compounds like
melamine, it can form azo-linked polymers. Subsequent calcination of these polymers yields
carbon materials with uniform and tunable pore sizes.[2] These N-MCs exhibit excellent
performance in CO2z capture, showing high uptake capacity and selectivity over N2. They also
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show promise for Hz2 adsorption, making them relevant for energy storage and environmental
applications.[2]

This guide consolidates critical information on 1,3,5-Tris(4-nitrophenyl)benzene, providing a
foundation for its application in advanced research and development. Its well-defined structure
and versatile reactivity ensure its continued importance in creating novel functional materials
and therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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